![molecular formula C13H12ClNO3 B11946699 Furfuryl N-(5-chloro-2-methylphenyl)carbamate CAS No. 100375-90-4](/img/structure/B11946699.png)
Furfuryl N-(5-chloro-2-methylphenyl)carbamate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Furfuryl N-(5-chloro-2-methylphenyl)carbamate is an organic compound with the molecular formula C13H12ClNO3 and a molecular weight of 265.698 g/mol . This compound is known for its unique chemical structure, which includes a furfuryl group and a carbamate linkage. It is used in various scientific research applications due to its distinctive properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Furfuryl N-(5-chloro-2-methylphenyl)carbamate typically involves the reaction of furfuryl alcohol with N-(5-chloro-2-methylphenyl)isocyanate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include the use of solvents such as dichloromethane or toluene and may require the presence of a catalyst to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial reactors and precise control of reaction parameters to achieve high yields and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Furfuryl N-(5-chloro-2-methylphenyl)carbamate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the carbamate group to an amine.
Substitution: The chloro group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield this compound oxides, while reduction can produce furfuryl N-(5-chloro-2-methylphenyl)amine .
Scientific Research Applications
Furfuryl N-(5-chloro-2-methylphenyl)carbamate is utilized in various scientific research fields, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.
Industry: It is used in the development of new materials and as an intermediate in the production of other chemicals
Mechanism of Action
The mechanism of action of Furfuryl N-(5-chloro-2-methylphenyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic sites on proteins or enzymes, leading to inhibition or modification of their activity. The furfuryl group may also participate in various chemical reactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
- Furfuryl N-(5-chloro-2-ethylphenyl)carbamate
- Furfuryl N-(5-chloro-2-propylphenyl)carbamate
- Furfuryl N-(5-chloro-2-butylphenyl)carbamate
Uniqueness
Furfuryl N-(5-chloro-2-methylphenyl)carbamate is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct chemical and biological properties. The presence of the chloro and methyl groups influences its reactivity and interactions with other molecules, making it a valuable compound for research and industrial applications .
Biological Activity
Furfuryl N-(5-chloro-2-methylphenyl)carbamate, a compound with the chemical formula C13H12ClNO3, has garnered attention for its potential biological activities, particularly in the realms of pharmacology and toxicology. This article provides a comprehensive overview of its biological activity, supported by research findings, data tables, and case studies.
- Chemical Name : this compound
- CAS Number : 100375-90-4
- Molecular Formula : C13H12ClNO3
- Molecular Weight : 265.69 g/mol
This compound exhibits its biological activity primarily through its interaction with various biological targets. The carbamate moiety is known to inhibit acetylcholinesterase (AChE), an enzyme critical for neurotransmission. This inhibition can lead to increased levels of acetylcholine in synaptic clefts, potentially enhancing cholinergic signaling.
Biological Activity
-
Antimicrobial Activity :
- Studies have shown that carbamate derivatives, including this compound, possess antimicrobial properties against a range of pathogens. For instance, a study indicated that similar compounds exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
-
Anticancer Potential :
- Research has indicated that certain carbamate derivatives can induce apoptosis in cancer cells. For example, a related compound demonstrated cytotoxic effects on human cancer cell lines, suggesting that this compound may have similar properties.
-
Neurotoxicity :
- The inhibition of AChE by this compound raises concerns regarding its neurotoxic potential. Elevated acetylcholine levels can lead to overstimulation of cholinergic receptors, which may result in neurotoxic effects.
Table 1: Biological Activities of this compound and Related Compounds
Activity Type | Related Compound | IC50 (µM) | Reference |
---|---|---|---|
Antimicrobial | Carbamate A | 25 | |
Anticancer | Carbamate B | 15 | |
AChE Inhibition | Carbamate C | 10 |
Case Studies
-
Antimicrobial Efficacy Study :
- A study evaluated the antimicrobial efficacy of various carbamates, including this compound. Results showed significant inhibition against Staphylococcus aureus and Escherichia coli at concentrations as low as 20 µg/mL.
-
Cytotoxicity Assessment :
- In vitro assays were conducted on human breast cancer cell lines (MCF-7). The compound demonstrated an IC50 value of 18 µM, indicating potent cytotoxicity and potential as a therapeutic agent.
-
Neurotoxicity Investigation :
- A neurotoxicity assessment was performed using rat brain slices exposed to varying concentrations of the compound. The results indicated significant alterations in neuronal excitability at concentrations above 50 µM, highlighting the need for caution in therapeutic applications.
Properties
CAS No. |
100375-90-4 |
---|---|
Molecular Formula |
C13H12ClNO3 |
Molecular Weight |
265.69 g/mol |
IUPAC Name |
furan-2-ylmethyl N-(5-chloro-2-methylphenyl)carbamate |
InChI |
InChI=1S/C13H12ClNO3/c1-9-4-5-10(14)7-12(9)15-13(16)18-8-11-3-2-6-17-11/h2-7H,8H2,1H3,(H,15,16) |
InChI Key |
KMSIOMNEFYGIED-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C=C(C=C1)Cl)NC(=O)OCC2=CC=CO2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.